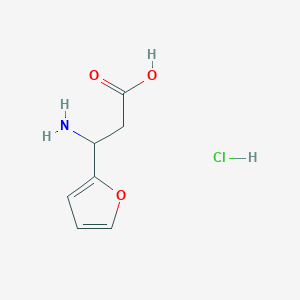

3-Amino-3-(furan-2-yl)propanoic acid hydrochloride

CAS No.: 2177263-70-4

Cat. No.: VC6014970

Molecular Formula: C7H10ClNO3

Molecular Weight: 191.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2177263-70-4 |

|---|---|

| Molecular Formula | C7H10ClNO3 |

| Molecular Weight | 191.61 |

| IUPAC Name | 3-amino-3-(furan-2-yl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H9NO3.ClH/c8-5(4-7(9)10)6-2-1-3-11-6;/h1-3,5H,4,8H2,(H,9,10);1H |

| Standard InChI Key | OWQPNOKUHDOIBK-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)C(CC(=O)O)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a propanoic acid backbone with an amino group at the β-carbon and a furan-2-yl substituent. The hydrochloride salt enhances its stability and solubility in polar solvents. The IUPAC name, 3-amino-3-(furan-2-yl)propanoic acid hydrochloride, reflects this arrangement . Key structural features include:

-

Furan ring: A five-membered aromatic heterocycle with oxygen, contributing to electron-rich reactivity.

-

Amino group: A primary amine at the β-position, enabling participation in condensation and nucleophilic reactions.

-

Carboxylic acid: Facilitates salt formation and hydrogen bonding.

The stereochemistry at the β-carbon distinguishes enantiomers: (R)-3-amino-3-(furan-2-yl)propanoic acid hydrochloride (CAS: N/A, VCID: VC13713879) and (S)-3-amino-3-(furan-2-yl)propanoic acid hydrochloride (CAS: 1192069-11-6) .

Table 1: Comparative Properties of Enantiomers

Physicochemical Characteristics

-

Solubility: Limited data exists, but the hydrochloride salt is presumed soluble in water and polar organic solvents .

-

Stability: Requires storage under inert conditions (e.g., nitrogen atmosphere) at room temperature to prevent decomposition .

Synthesis and Optimization

Hydroarylation of Propenoic Acid Derivatives

The primary synthesis route involves superelectrophilic activation of 3-(furan-2-yl)propenoic acids or esters using triflic acid (). This method achieves yields >80% under optimized conditions:

Table 2: Synthesis Parameters

| Parameter | Value |

|---|---|

| Catalyst | Triflic acid |

| Temperature | 0–25°C |

| Reaction Time | 4–12 hours |

| Solvent | Dichloromethane |

| Workup | Neutralization, extraction |

The mechanism proceeds via protonation of the α,β-unsaturated carbonyl, generating a dicationic intermediate that undergoes electrophilic attack by the furan ring.

Enantioselective Synthesis

Chiral resolution or asymmetric catalysis is required to obtain enantiopure forms. The (S)-enantiomer is more readily available commercially, with suppliers like Angene International and BLD Pharmatech offering gram-scale quantities at 95% purity .

Biological Activities and Mechanisms

Neurotransmitter Receptor Modulation

The compound’s structural similarity to endogenous amino acids (e.g., glutamate) suggests affinity for ionotropic and metabotropic receptors. Preliminary studies indicate:

-

NMDA Receptor Interaction: The β-amino acid moiety may competitively inhibit glutamate binding, potentially conferring neuroprotective effects.

-

GABAergic System Effects: Modulation of GABA receptors has been hypothesized due to furan’s electron-rich nature.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Peptidomimetics: Incorporation into peptide chains to enhance bioavailability.

-

Small-Molecule Libraries: Used in high-throughput screening for CNS-targeted drugs .

Chemical Biology Probes

Its furan ring participates in click chemistry reactions, enabling bioconjugation and target identification .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume